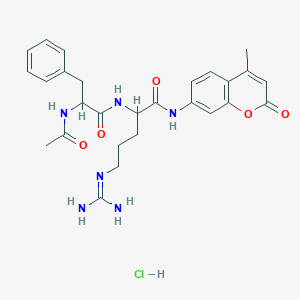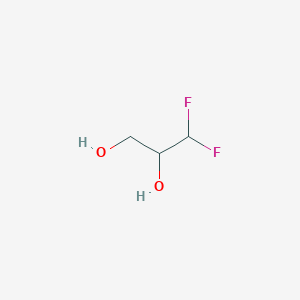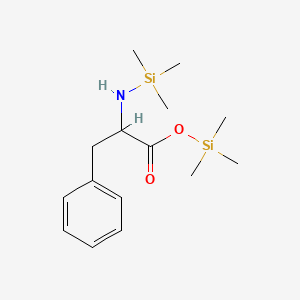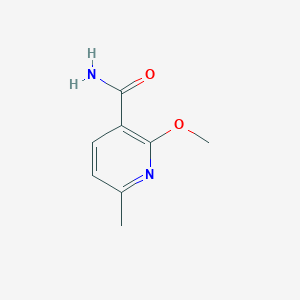
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 2-(dimethylamino)benzaldehyde with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe due to its unique electronic properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the benzaldehyde core. The trifluoromethyl group, being highly electronegative, can stabilize negative charges and influence the compound’s overall electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde
- 2-(Dimethylamino)-5-(trifluoromethyl)benzaldehyde
- 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde
Uniqueness
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the dimethylamino and trifluoromethyl groups on the benzaldehyde core. This positioning can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3 |
Clé InChI |
ORUKJRIDLMVJOH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)

![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)



![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)






![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)
